3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride

Descripción

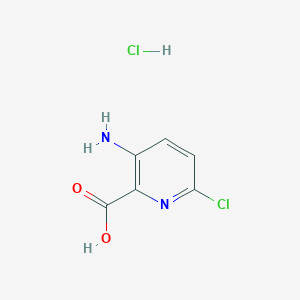

Chemical Structure: 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride (CAS: 1112213-20-3 and 866807-27-4) is a pyridine derivative featuring an amino group at position 3, a chlorine atom at position 6, and a carboxylic acid group at position 2, with a hydrochloride counterion . Molecular Formula: C₆H₅ClN₂O₂·HCl. Properties: Purity ≥97%, stable at room temperature, and soluble in polar solvents due to its ionic nature . It serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors .

Propiedades

IUPAC Name |

3-amino-6-chloropyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2.ClH/c7-4-2-1-3(8)5(9-4)6(10)11;/h1-2H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRRURQFMSIEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(=O)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 3-amino-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyridine ring. The hydrochloride salt is then formed by treating the chlorinated product with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Nitro derivatives of the compound.

Reduction Products: Amino derivatives of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of chloropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the pyridine ring can enhance the efficacy against specific bacterial strains, making them valuable in developing new antibiotics .

Anti-inflammatory Properties

Compounds similar to 3-amino-6-chloropyridine derivatives have been studied for their potential to modulate immune responses. They can influence T helper cells, which play a role in inflammatory processes, suggesting that these compounds may be useful in treating autoimmune diseases .

Agricultural Applications

The compound's properties extend into agriculture, particularly as a potential herbicide or pesticide agent. Its ability to inhibit certain biochemical pathways in plants can lead to effective weed management strategies.

Herbicidal Activity

Studies have indicated that chlorinated pyridine derivatives can act as herbicides by disrupting photosynthesis or other critical plant processes. This application is particularly relevant in developing environmentally friendly agricultural chemicals .

Research and Development

In research settings, this compound is used as a building block for synthesizing more complex molecules, including:

- Pharmaceutical Intermediates : Utilized in synthesizing drugs targeting various diseases.

- Biochemical Probes : Employed in studying enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules .

Data Table: Applications Overview

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against specific bacterial strains |

| Anti-inflammatory drugs | Modulates immune response | |

| Agricultural Chemistry | Herbicides | Disrupts plant biochemical pathways |

| Research & Development | Pharmaceutical intermediates | Building blocks for complex drug synthesis |

| Biochemical probes | Used in enzyme activity studies |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a series of chlorinated pyridine derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The study highlighted the importance of the amino group at the 3-position for enhancing antimicrobial properties .

Case Study 2: Anti-inflammatory Mechanism

Research published in Immunology Letters explored how derivatives of 3-amino-6-chloropyridine could modulate IL-4 production from T helper cells, indicating potential therapeutic applications in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Similarities and Differences

The compound’s analogs differ in substituent positions, functional groups, and counterions, impacting their physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Substituent Position: The amino group at position 3 (vs. position 2 in 58584-92-2) reduces steric hindrance, favoring interactions with biological targets .

- Hydrochloride Salt: Enhances water solubility compared to non-ionic analogs like 2-amino-6-chloronicotinic acid .

- Electron-Withdrawing Groups : Nitro or dichloro substituents (e.g., 1206454-49-0, 1204400-58-7) increase acidity but reduce stability .

Physicochemical Properties

- Solubility: The hydrochloride form of 3-amino-6-chloropyridine-2-carboxylic acid exhibits superior aqueous solubility (>50 mg/mL) compared to its free acid (≈10 mg/mL) .

- Stability : Hydrochloride salts generally resist hydrolysis under acidic conditions, unlike ester derivatives (e.g., 745833-19-6), which degrade in polar solvents .

- Melting Point: The hydrochloride form melts at 122–123°C, higher than non-ionic analogs like 2-amino-6-chloronicotinic acid (mp ≈ 180°C) due to ionic lattice energy .

Actividad Biológica

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride (CAS No. 1112213-20-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

- Molecular Formula: C₆H₆Cl₂N₂O₂

- Molecular Weight: 209.03 g/mol

- IUPAC Name: 3-amino-6-chloropicolinic acid hydrochloride

The compound features an amino group and a chlorine atom at specific positions on the pyridine ring, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . It has been shown to inhibit bacterial growth, particularly against strains that are resistant to conventional antibiotics. The compound's mechanism likely involves the inhibition of specific enzymes involved in bacterial metabolism, leading to decreased viability of bacterial cells.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting potential as a therapeutic agent in oncology. The structural characteristics of the compound allow it to interact with cellular pathways that regulate cell growth and apoptosis.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated a dose-dependent increase in cell death, with an IC50 value of approximately 25 µM, highlighting its potential for further development as an anticancer drug .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial metabolism, thereby exerting its antimicrobial effects.

- Receptor Modulation: It can modulate receptor activity involved in cell signaling pathways related to growth and apoptosis, contributing to its anticancer effects.

Synthesis and Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting bacterial infections and cancer.

Synthetic Pathways

Several synthetic routes have been developed for producing this compound, including:

- Nucleophilic Substitution Reactions: Utilizing the chlorine atom at the 6-position for substitution with nucleophiles.

- Coupling Reactions: Engaging in reactions such as Suzuki-Miyaura coupling to form more complex biaryl compounds .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Amino-4,6-dichloropicolinic acid | 0.86 | Contains two chlorine atoms |

| 6-Chloro-3-nitropicolinic acid | 0.85 | Contains a nitro group instead of an amino group |

| 3-Amino-5-chloropicolinic acid | 0.78 | Has chlorine at the fifth position |

The distinct combination of functional groups in this compound contributes to its unique biological profile and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What is the molecular structure and key functional groups of 3-amino-6-chloropyridine-2-carboxylic acid hydrochloride?

- Answer : The compound consists of a pyridine ring substituted with an amino group at position 3, a chlorine atom at position 6, and a carboxylic acid group at position 2, with a hydrochloride counterion. Key functional groups include the pyridine nitrogen, carboxylic acid (which is protonated as a hydrochloride salt), and the amino group, which may participate in hydrogen bonding. Structural analogs like 4-amino-3,6-dichloropicolinic acid (CAS 150114-71-9) suggest similar reactivity patterns, where chlorine and amino groups influence electronic properties and solubility .

Q. What are common synthetic routes for preparing this compound?

- Answer : Synthesis typically involves multi-step reactions, such as:

- Cyclization : Formation of the pyridine ring via condensation reactions, e.g., using substituted acrylonitriles or thioesters.

- Functionalization : Chlorination at position 6 using POCl₃ or Cl₂ gas under controlled conditions.

- Amination : Introduction of the amino group via catalytic hydrogenation or nucleophilic substitution.

- Acidification : Conversion to the hydrochloride salt using HCl in polar solvents.

Similar methodologies are described for methyl 3-amino-2,6-dichloropyridine-4-carboxylate (CAS 883107-62-8), emphasizing the role of regioselective substitution .

Q. How is the compound characterized, and what analytical techniques are critical for purity assessment?

- Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions.

- HPLC (≥95% purity threshold) with UV detection, as used for structurally related compounds like 4-amino-3,6-dichloropicolinic acid .

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to verify stoichiometry of the hydrochloride salt.

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield and stability of intermediates during synthesis?

- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions like hydrolysis. For example, in the synthesis of articaine hydrochloride (CAS 23964-58-1), maintaining temperatures below 50°C during acylation steps prevents degradation of heat-sensitive intermediates . Stability studies on analogs suggest that amino groups in pyridine derivatives are prone to oxidation; thus, inert atmospheres (N₂/Ar) are recommended during amination .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Answer : Contradictions may arise from tautomerism or salt formation. For example:

- Tautomer analysis : Use variable-temperature NMR to identify dynamic equilibria between keto-enol or amino-imino forms.

- Counterion effects : Compare free acid and hydrochloride salt spectra to distinguish protonation shifts.

Refer to studies on pyridoxine hydrochloride, where pH-dependent NMR changes clarify protonation states of heterocyclic amines .

Q. How can computational chemistry (e.g., DFT) predict reactivity or optimize reaction pathways for this compound?

- Answer : Density Functional Theory (DFT) calculations can:

- Map electrostatic potentials to predict sites for electrophilic/nucleophilic attack.

- Simulate transition states to identify rate-limiting steps, e.g., chlorination at position 6 versus competing positions.

- Guide solvent selection by calculating solvation energies.

Studies on multi-component reactions catalyzed by thiamine hydrochloride demonstrate the utility of DFT in optimizing green synthesis routes .

Q. What are the challenges in developing stability-indicating analytical methods for this compound?

- Answer : Key challenges include:

- Degradation products : Hydrolysis of the carboxylic acid group or dechlorination under acidic/basic conditions.

- Method validation : Use forced degradation studies (heat, light, pH stress) to identify degradation pathways.

- Column selection : Reverse-phase C18 columns with ion-pairing agents (e.g., TFA) improve resolution of polar degradation products, as shown in HPLC methods for aminopyralid derivatives .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.